4-chloro-N-[(4-chlorophenyl)methyl]aniline
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Overview
Description
4-chloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound with the molecular formula C13H11Cl2N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
4-chlorobenzyl chloride+aniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chlorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(4-chlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: A simpler derivative of aniline with a single chlorine atom.
4-chlorobenzyl chloride: A precursor used in the synthesis of 4-chloro-N-[(4-chlorophenyl)methyl]aniline.
4-chloro-N-methylaniline: A similar compound where the benzyl group is replaced by a methyl group.
Uniqueness
This compound is unique due to the presence of both a 4-chlorobenzyl group and a 4-chloroaniline moiety. This dual substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
13159-74-5 |
---|---|
Molecular Formula |
C13H11Cl2N |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2 |
InChI Key |
QTVGLOICCQTSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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